molecular formula C18H24N4O2S B5295388 N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5295388
M. Wt: 360.5 g/mol
InChI Key: BNMQWEKVPAYFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through a dicarboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole or piperidine rings, while reduction may produce reduced forms of these moieties .

Scientific Research Applications

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole moiety with a piperidine ring through a dicarboxamide linkage sets it apart from other similar compounds .

Properties

IUPAC Name

4-N-(1,3-benzothiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-21(4-2)18(24)22-11-9-13(10-12-22)16(23)20-17-19-14-7-5-6-8-15(14)25-17/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQWEKVPAYFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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